
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a dimethyl group and an oxan-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an oxan-4-yl-substituted alkene, using a cyclopropanation reagent like diazo compounds in the presence of a catalyst. The reaction conditions typically include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can further optimize the process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Sodium hydride in dimethylformamide, room temperature
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclopropane derivatives
科学的研究の応用
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid: Similar structure with a different substituent on the cyclopropane ring.
2,2-Dimethyl-3-(3-methoxy-2-methyl-3-oxo-1-propenyl)cyclopropane-1-carboxylic acid: Contains an additional methoxy group and a different substituent on the cyclopropane ring.
Uniqueness
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2)8(9(11)10(12)13)7-3-5-14-6-4-7/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChIキー |
AGSCBEZWZFJUAP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)O)C2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)
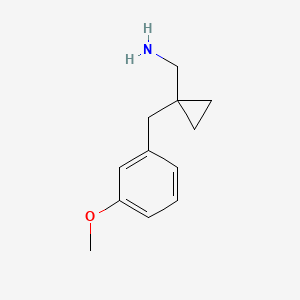

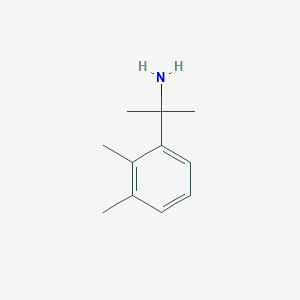
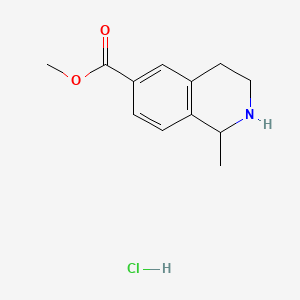

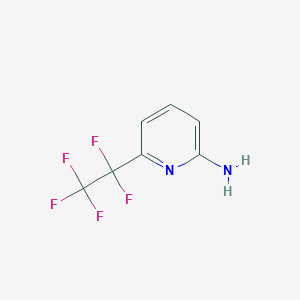


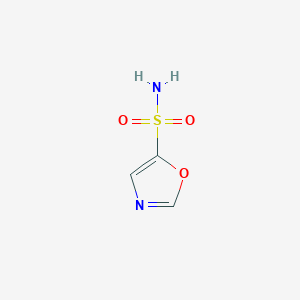


![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)

